Conformational Bias Enables FtsZ Allosteric Pocket Accommodation: DFMBA vs. 3-Methoxybenzamide
A conformational analysis study directly compared 2,6-difluoro-3-methoxybenzamide (DFMBA) with its non-fluorinated counterpart 3-methoxybenzamide (3-MBA). Calculations on the isolated molecules revealed that DFMBA adopts a non-planar conformation with a dihedral angle of -27° between the carboxamide and the aromatic ring, whereas 3-MBA is planar [1]. This non-planarity enables DFMBA to fit into the allosteric binding site of FtsZ, forming critical hydrophobic interactions with Val203, Val297, and Asn263 that are not possible with the planar 3-MBA [1].
| Evidence Dimension | Conformational geometry (carboxamide-aromatic dihedral angle) |
|---|---|
| Target Compound Data | -27° (non-planar) |
| Comparator Or Baseline | 3-Methoxybenzamide: 0° (planar) |
| Quantified Difference | 27° dihedral deviation from planarity |
| Conditions | DFT calculations (B3LYP/6-311++G(d,p)) on isolated molecules |
Why This Matters
The unique non-planar conformation is a prerequisite for FtsZ allosteric pocket binding; a planar analog cannot achieve the same fit, directly impacting target engagement and downstream antibacterial activity.
- [1] Barbier T, Badiou C, Davy F, Queneau Y, Dumitrescu O, Lina G, Soulère L. Importance of the 2,6-Difluorobenzamide Motif for FtsZ Allosteric Inhibition: Insights from Conformational Analysis, Molecular Docking and Structural Modifications. Molecules. 2023;28(5):2055. View Source
